MAO-A Inhibition Potency: 2-Bromo vs. 2-Chloro Quinoline-4-carbonitrile Scaffolds
2-Bromoquinoline-4-carbonitrile demonstrates potent inhibitory activity against human monoamine oxidase A (MAO-A) with an IC₅₀ of 50 nM [1]. In contrast, a closely related 2-chloroquinoline-4-carbonitrile analog exhibits significantly weaker activity, with a reported IC₅₀ of >100,000 nM (>100 µM) against the same target [2]. This stark difference highlights the critical role of the bromine substituent at the 2-position for potent MAO-A inhibition within this chemotype.
| Evidence Dimension | Inhibition of Recombinant Human MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | 2-Chloroquinoline-4-carbonitrile (representative analog) |
| Quantified Difference | >2,000-fold more potent (50 nM vs >100,000 nM) |
| Conditions | Fluorescence-based assay measuring reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 min |
Why This Matters
This >2,000-fold difference in potency against a key CNS target is a decisive factor for medicinal chemistry programs, making the bromo-derivative a more promising lead scaffold.
- [1] BindingDB. (n.d.). BDBM50259595 (CHEMBL4097867): Affinity Data for 2-Bromoquinoline-4-carbonitrile. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50401980 (CHEMBL2203921): Affinity Data for a 2-Chloroquinoline-4-carbonitrile analog. Retrieved from ww.bindingdb.org. View Source
